Tromethamine (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

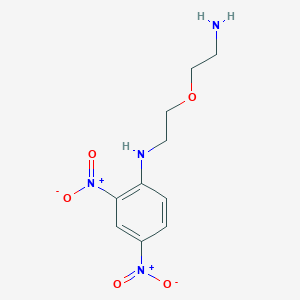

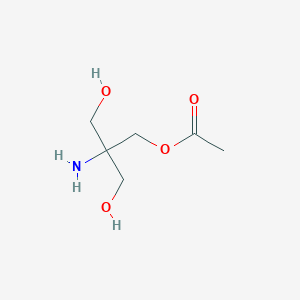

Tromethamine (acetate): , also known as tris(hydroxymethyl)aminomethane acetate, is an organic compound with the chemical formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. Tromethamine (acetate) is known for its ability to maintain stable pH levels in solutions, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tromethamine (acetate) can be synthesized through the reaction of tris(hydroxymethyl)aminomethane with acetic acid. The reaction typically occurs in an aqueous solution, where the acetic acid acts as a proton donor, converting the amine group of tris(hydroxymethyl)aminomethane into its acetate form .

Industrial Production Methods: In industrial settings, tromethamine (acetate) is produced by reacting tris(hydroxymethyl)aminomethane with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization or other separation techniques to obtain high-purity tromethamine (acetate) .

Analyse Des Réactions Chimiques

Types of Reactions: Tromethamine (acetate) undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes to form imines.

Complexation Reactions: It forms complexes with metal ions in solution.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes and occur under mild conditions.

Complexation Reactions: Involve metal ions and occur in aqueous solutions.

Major Products Formed:

Imines: Formed from condensation reactions with aldehydes.

Metal Complexes: Formed from complexation reactions with metal ions.

Applications De Recherche Scientifique

Chemistry: Tromethamine (acetate) is used as a buffering agent in various chemical reactions to maintain stable pH levels. It is also employed in the synthesis of surface-active agents and pharmaceuticals .

Biology: In biological research, tromethamine (acetate) is used as a buffer in electrophoresis and other biochemical assays. It helps maintain the pH of biological samples, ensuring accurate experimental results .

Medicine: Tromethamine (acetate) is used in medical applications to correct metabolic acidosis. It acts as a proton acceptor, helping to neutralize excess hydrogen ions in the body .

Industry: In industrial applications, tromethamine (acetate) is used as an emulsifying agent in cosmetic creams and lotions, as well as in mineral oil and paraffin wax emulsions .

Mécanisme D'action

Tromethamine (acetate) acts as a proton acceptor, combining with hydrogen ions to form a bicarbonate buffer. This buffering action helps to neutralize acids and maintain stable pH levels in various solutions. In medical applications, it corrects metabolic acidosis by buffering both metabolic and respiratory acids, limiting carbon dioxide generation .

Comparaison Avec Des Composés Similaires

Phosphate Buffers: Commonly used in biological and chemical applications, but have different pKa values and buffering ranges.

Citrate Buffers: Used in similar applications but have different chemical properties and buffering capacities.

Uniqueness: Tromethamine (acetate) is unique due to its ability to maintain stable pH levels over a wide range of temperatures and its minimal salt effects. It is also less likely to interfere with biological processes compared to other buffers .

Propriétés

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKUNBIZWJIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)